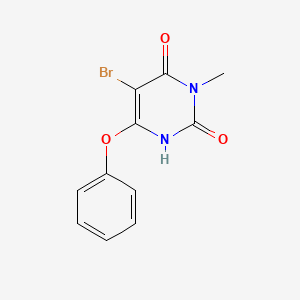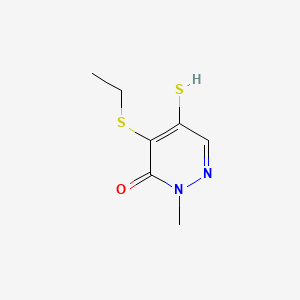![molecular formula C15H19NO5 B12908938 {6-[(3-Hydroxypyrrolidin-1-yl)methyl]-2H-1,3-benzodioxol-5-yl}methyl acetate CAS No. 62869-48-1](/img/structure/B12908938.png)
{6-[(3-Hydroxypyrrolidin-1-yl)methyl]-2H-1,3-benzodioxol-5-yl}methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (6-((3-Hydroxypyrrolidin-1-yl)methyl)benzo[d][1,3]dioxol-5-yl)methyl acetate is a complex organic molecule featuring a benzo[d][1,3]dioxole core with a hydroxypyrrolidinylmethyl substituent and an acetate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-((3-Hydroxypyrrolidin-1-yl)methyl)benzo[d][1,3]dioxol-5-yl)methyl acetate typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Core: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Introduction of the Hydroxypyrrolidinylmethyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the benzo[d][1,3]dioxole core with a hydroxypyrrolidine derivative.
Acetylation: The final step is the esterification of the hydroxyl group with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in the pyrrolidine ring can undergo oxidation to form a ketone or aldehyde.
Reduction: The acetate ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used to study enzyme interactions and metabolic pathways.
Medicine
Drug Development: Potential use in the development of pharmaceuticals due to its unique structural features.
Industry
Materials Science: Used in the development of new materials with specific properties such as polymers and resins.
Mecanismo De Acción
The mechanism by which (6-((3-Hydroxypyrrolidin-1-yl)methyl)benzo[d][1,3]dioxol-5-yl)methyl acetate exerts its effects depends on its interaction with specific molecular targets. The hydroxypyrrolidinyl group can interact with enzymes or receptors, potentially inhibiting or activating them. The benzo[d][1,3]dioxole core can participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
- (6-((3-Hydroxypyrrolidin-1-yl)methyl)benzo[d][1,3]dioxol-5-yl)methyl benzoate
- (6-((3-Hydroxypyrrolidin-1-yl)methyl)benzo[d][1,3]dioxol-5-yl)methyl propionate
Uniqueness
The acetate ester group in (6-((3-Hydroxypyrrolidin-1-yl)methyl)benzo[d][1,3]dioxol-5-yl)methyl acetate provides unique reactivity and stability compared to its benzoate and propionate analogs. This makes it particularly useful in applications where a balance between reactivity and stability is required.
Propiedades
Número CAS |
62869-48-1 |
|---|---|
Fórmula molecular |
C15H19NO5 |
Peso molecular |
293.31 g/mol |
Nombre IUPAC |
[6-[(3-hydroxypyrrolidin-1-yl)methyl]-1,3-benzodioxol-5-yl]methyl acetate |
InChI |
InChI=1S/C15H19NO5/c1-10(17)19-8-12-5-15-14(20-9-21-15)4-11(12)6-16-3-2-13(18)7-16/h4-5,13,18H,2-3,6-9H2,1H3 |
Clave InChI |
DMRNJIPENZCVMD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1=CC2=C(C=C1CN3CCC(C3)O)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![ethyl 2-[3-(2-hydroxyethylamino)-5-oxo-2H-1,2,4-triazin-6-yl]propanoate](/img/structure/B12908931.png)

![2-[2,2-Bis(diphenylphosphanyl)ethyl]-1,1-dimethylhydrazine](/img/structure/B12908939.png)

